Cas no 19784-98-6 (Phenol, 2-methoxy-5-(1E)-1-propenyl-)
Phenol, 2-methoxy-5-(1E)-1-propenyl- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-methoxy-5-(1E)-1-propenyl-
- 2-METHOXY-5-[(E)-1-PROPENYL]PHENOL
- 2-methoxy-5-prop-1-enylphenol
- trans-m-Propenyl guaiacol
- 2-Methoxy-5-(1E)-1-propen-1-yl
- EINECS 207-920-3
- UNII-J6ECE44D0E
- J6ECE44D0E
- 2-METHOXY-5-(PROP-1-EN-1-YL)PHENOL
- Phenol, 2-methoxy-5-(1-propenyl)-, (E)-
- 2-METHOXY-5-PROPENYLPHENOL
- 2-methoxy-5-[(1E)-prop-1-en-1-yl]phenol
- Phenol, 2-methoxy-5-(1-propenyl)-
- Phenol, 2-methoxy-5-propenyl-, (E)-
- (E)-2-Methoxy-5-(prop-1-en-1-yl)phenol
- 501-20-2
- Isochavibetol
- 19784-98-6
- 2-Methoxy-5-(1-propenyl)phenol
- 2-methoxy-5-[(E)-prop-1-enyl]phenol
- PHENOL, 2-METHOXY-5-(1-PROPEN-1-YL)-
- Q27281269
- STL560852
- AKOS022504944
- 2-Methoxy-5-[(1E)-1-propenyl]phenol #
- PHENOL, 2-METHOXY-5-PROPENYL-
- A11367
-
- MDL: MFCD00482087
- Inchi: 1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3/b4-3+
- InChI Key: LHJZSWVADJCBNI-ONEGZZNKSA-N
- SMILES: O(C)C1C=CC(/C=C/C)=CC=1O
Computed Properties
- Exact Mass: 164.08376
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
Phenol, 2-methoxy-5-(1E)-1-propenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146179-100mg |
(E)-2-Methoxy-5-(prop-1-en-1-yl)phenol |
19784-98-6 | 97% | 100mg |
$515.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D582686-50mg |
2-Methoxy-5-[(E)-1-propenyl]phenol |
19784-98-6 | 95% | 50mg |
$116 | 2024-05-24 | |
| eNovation Chemicals LLC | D582686-50mg |
2-Methoxy-5-[(E)-1-propenyl]phenol |
19784-98-6 | 95% | 50mg |
$116 | 2025-02-25 | |
| eNovation Chemicals LLC | D582686-50mg |
2-Methoxy-5-[(E)-1-propenyl]phenol |
19784-98-6 | 95% | 50mg |
$116 | 2025-02-25 | |
| eNovation Chemicals LLC | D582686-50mg |
2-Methoxy-5-[(E)-1-propenyl]phenol |
19784-98-6 | 95% | 50mg |
$116 | 2025-02-28 |
Phenol, 2-methoxy-5-(1E)-1-propenyl- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Phenol, 2-methoxy-5-(1E)-1-propenyl-
Phenol, 2-methoxy-5-(1E)-1-propenyl- (CAS No. 19784-98-6): A Comprehensive Overview
Phenol, 2-methoxy-5-(1E)-1-propenyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 19784-98-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its methoxy and propenyl substituents, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and synthetic intermediates.
The structural framework of Phenol, 2-methoxy-5-(1E)-1-propenyl- consists of a phenolic core adorned with a methoxy group at the 2-position and a (1E)-1-propenyl group at the 5-position. This configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. The presence of the phenol moiety suggests acidic characteristics, while the methoxy group can participate in hydrogen bonding interactions. The double bond in the propenyl group introduces additional reactivity, making this compound a versatile building block for further chemical modifications.
In recent years, there has been growing interest in exploring the pharmacological potential of phenolic derivatives due to their diverse biological activities. Studies have highlighted the antimicrobial, anti-inflammatory, and antioxidant properties of such compounds. Specifically, the combination of a methoxy group and an unsaturated side chain in Phenol, 2-methoxy-5-(1E)-1-propenyl- positions it as a promising candidate for investigating novel therapeutic agents. Research has demonstrated that phenolic compounds can modulate various cellular pathways, making them attractive for drug discovery efforts.
The synthesis of Phenol, 2-methoxy-5-(1E)-1-propenyl- involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach involves the coupling of a propenyl Grignard reagent with an appropriately substituted phenol derivative. This reaction typically proceeds under mild conditions and offers high selectivity, ensuring the formation of the desired product with minimal byproducts. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve more complex modifications, further expanding the synthetic possibilities.
The chemical reactivity of Phenol, 2-methoxy-5-(1E)-1-propenyl- allows for diverse functionalization strategies. For instance, the double bond in the propenyl group can undergo addition reactions with electrophiles or participate in polymerization processes. Additionally, the phenolic hydroxyl group can be esterified or acylated to introduce further variability into the molecular structure. These modifications are crucial for tailoring the compound's properties for specific applications, such as drug development or material science.
In pharmaceutical research, Phenol, 2-methoxy-5-(1E)-1-propenyl- has been investigated for its potential role in modulating neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by interacting with specific receptors or enzymes involved in neurotransmission. The methoxy group's ability to engage in hydrogen bonding with biological targets enhances its binding affinity and selectivity. Furthermore, computational modeling has been employed to predict how this molecule might interact with proteins relevant to neurological health.
The environmental impact of Phenol, 2-methoxy-5-(1E)-1-propenyl- is another area of interest. As synthetic chemistry progresses toward greener methodologies, researchers are exploring sustainable routes for producing this compound. Techniques such as biocatalysis and flow chemistry are being examined to minimize waste and reduce energy consumption during synthesis. These efforts align with broader initiatives to promote environmentally responsible chemical manufacturing practices.
The analytical characterization of Phenol, 2-methoxy-5-(1E)-1-propenyl- relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and purity. High-performance liquid chromatography (HPLC) is also commonly used for purification purposes due to its high resolution and efficiency. Such analytical tools are essential for ensuring that the compound meets stringent quality standards before it is used in further research or applications.
The future prospects for Phenol, 2-methoxy-5-(1E)-1-propenyl- are promising given its unique structural features and potential biological activities. Ongoing research aims to uncover new derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry are likely to accelerate these developments by leveraging complementary expertise and resources. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing scientific knowledge and therapeutic innovation.
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